molecular formula C9H10Cl2N4 B13149486 [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride

[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride

Cat. No.: B13149486
M. Wt: 245.11 g/mol
InChI Key: NRYMCHFGHQWDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated triazole derivative .

Scientific Research Applications

[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and anastrozole. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture .

Uniqueness

What sets [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride apart is its unique combination of the chlorophenyl group and the methanamine moiety, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H9ClN4.ClH/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11;/h1-4,6H,5,11H2;1H

InChI Key

NRYMCHFGHQWDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2CN)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.